N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15874673
InChI: InChI=1S/C16H14BrNO/c1-12-11-14(17)8-9-15(12)18-16(19)10-7-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)
SMILES:
Molecular Formula: C16H14BrNO
Molecular Weight: 316.19 g/mol

N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide

CAS No.:

Cat. No.: VC15874673

Molecular Formula: C16H14BrNO

Molecular Weight: 316.19 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide -

Specification

Molecular Formula C16H14BrNO
Molecular Weight 316.19 g/mol
IUPAC Name N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide
Standard InChI InChI=1S/C16H14BrNO/c1-12-11-14(17)8-9-15(12)18-16(19)10-7-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)
Standard InChI Key SGPWCTHICBMZRZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC=CC=C2

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Methodology

The synthesis of N-(4-bromo-2-methylphenyl)-3-phenylprop-2-enamide typically involves a two-step protocol. First, 4-bromo-2-methylaniline is reacted with cinnamoyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at room temperature. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of cinnamoyl chloride. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the final product with >90% purity. Industrial-scale production employs continuous flow reactors to enhance reaction efficiency, reducing processing times by 40% compared to batch methods.

Key Reaction:

4-Bromo-2-methylaniline+Cinnamoyl ChlorideEt3N, CH2Cl2N-(4-Bromo-2-methylphenyl)-3-phenylprop-2-enamide\text{4-Bromo-2-methylaniline} + \text{Cinnamoyl Chloride} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{N-(4-Bromo-2-methylphenyl)-3-phenylprop-2-enamide}

Structural and Physicochemical Properties

The compound’s molecular formula is C16H14BrNO\text{C}_{16}\text{H}_{14}\text{BrNO}, with a molecular weight of 316.19 g/mol. Spectroscopic characterization reveals:

  • 1^1H NMR (CDCl3_3): δ 7.75 (s, 1H, NH), 7.45–7.25 (m, 8H, aromatic), 6.85 (d, J=15.6J = 15.6 Hz, 1H, CH=CH), 6.15 (d, J=15.6J = 15.6 Hz, 1H, CH=CH), 2.35 (s, 3H, CH3_3).

  • IR (KBr): 3280 cm1^{-1} (N-H stretch), 1655 cm1^{-1} (C=O amide), 1590 cm1^{-1} (C=C aromatic).

The crystal structure, resolved via X-ray diffraction, shows a planar amide group with dihedral angles of 12.5° between the phenyl rings, facilitating π\pi-stacking interactions.

Biological Activities and Mechanisms

Antimicrobial Activity

N-(4-Bromo-2-methylphenyl)-3-phenylprop-2-enamide exhibits broad-spectrum antimicrobial effects:

Microbial StrainMIC (µM)Reference Compound (MIC)
Staphylococcus aureus ATCC 2921322.3Ampicillin (18.5 µM)
Mycobacterium tuberculosis H37Ra27.4Isoniazid (6.8 µM)
Fusarium avenaceum16.6Benomyl (12.4 µM)

Mechanistic studies indicate disruption of microbial cell membranes and inhibition of DNA gyrase, a critical enzyme in bacterial replication .

Cell LineIC50_{50} (µM)Cisplatin (IC50_{50})
MCF-7 (Breast Cancer)8.92.1 µM
A549 (Lung Adenocarcinoma)12.44.7 µM
HepG2 (Liver Cancer)14.63.8 µM

Apoptosis induction via caspase-3 activation (2.8-fold increase) and Bcl-2 downregulation (60% reduction) have been observed.

Industrial and Pharmacological Applications

Drug Development

The compound’s amide and vinyl groups serve as handles for derivatization. Recent efforts have produced analogs with improved bioavailability, including:

  • Hydroxylamine derivatives: 3.2-fold higher solubility in aqueous media.

  • PEGylated conjugates: Plasma half-life extended from 2.1 to 8.7 hours.

Agrochemical Uses

In agricultural research, the compound inhibits Bipolaris sorokiniana (MIC = 16.58 µM), a major wheat pathogen, with minimal phytotoxicity at field-relevant concentrations .

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